molecular formula C15H32N2O2 B2551193 tert-Butyl (10-aminodecyl)carbamate CAS No. 216961-61-4

tert-Butyl (10-aminodecyl)carbamate

Cat. No.: B2551193
CAS No.: 216961-61-4
M. Wt: 272.433
InChI Key: ZMSPQQATWLAOSV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tert-Butyl (10-aminodecyl)carbamate, also known as 1-BOC-1,10-DIAMINODECANE, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other conjugation applications . The compound has an alkane chain with terminal amine and Boc-protected amino groups .

Mode of Action

The amine group of this compound is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde) etc . This allows the compound to form bonds with target molecules, facilitating their degradation or modification. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

This compound is involved in the synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines . This process utilizes tert-butoxide lithium as the sole base, effectively obviating the necessity for hazardous reagents and metal catalysts .

Result of Action

The primary result of this compound’s action is the formation of carbamates, thiocarbamates, and ureas from Boc-protected amines . This transformation is crucial in the synthesis of bioactive compounds and pharmaceuticals .

Action Environment

Environmental factors such as temperature, pH, and solvent can influence the action, efficacy, and stability of this compound. For instance, the Boc group can be deprotected under mild acidic conditions . Additionally, the compound is a flammable substance and should be kept away from fire sources and high-temperature areas .

Safety and Hazards

The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C . It is recommended to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment and face protection should be worn .

Biochemical Analysis

Biochemical Properties

The “tert-Butyl (10-aminodecyl)carbamate” plays a crucial role in biochemical reactions. The amine group in the compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . This property makes it a valuable component in the synthesis of PROTACs .

Molecular Mechanism

The molecular mechanism of action of “this compound” is primarily through its interactions with other biomolecules. As a PROTAC linker, it facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (10-aminodecyl)carbamate can be synthesized through a multi-step process involving the protection of the amine group and subsequent reactions to introduce the Boc group. The general synthetic route involves:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (10-aminodecyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amides, imines, and free amines, depending on the specific reagents and conditions used .

Properties

IUPAC Name

tert-butyl N-(10-aminodecyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2O2/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16/h4-13,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAPJHYIFKJREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216961-61-4
Record name Decane-1,10-diamine, N-BOC protected
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